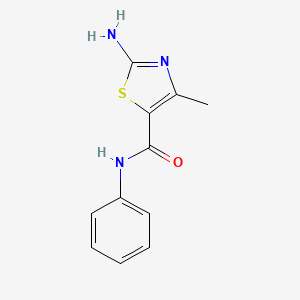

2-Amino-4-metil-N-feniltiazol-5-carboxamida

Descripción general

Descripción

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a compound that has been studied for its potential therapeutic roles . It is a part of the 2-aminothiazole class of organic medicinal compounds, which are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide and its derivatives involves designing and characterizing the compounds using FTIR and NMR . The compounds are synthesized according to the structural characteristics of crizotinib .Molecular Structure Analysis

The molecular formula of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is C11H11N3OS . It has a molecular weight of 233.29000 .Chemical Reactions Analysis

2-Aminothiazoles, including 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide, are used as starting materials for the synthesis of diverse range of heterocyclic analogues . These compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical and Chemical Properties Analysis

The compound has a density of 1.375g/cm3 and a boiling point of 354.5ºC at 760mmHg . The flash point is 168.2ºC . It has a LogP value of 2.60010, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Amicarthiazol: ha mostrado ser prometedor en el campo de la oncología. El andamiaje de 2-aminotiazol, que es parte de amicarthiazol, es un componente fundamental de algunos fármacos anticancerígenos de aplicación clínica como dasatinib y alpelisib . Las investigaciones indican que los derivados del 2-aminotiazol exhiben una actividad inhibitoria potente y selectiva contra una amplia gama de líneas celulares cancerosas humanas, incluidos los cánceres de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, renal y próstata . Esto hace que amicarthiazol sea un compuesto valioso para el desarrollo de nuevas terapias anticancerígenas.

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de tiazol, incluido amicarthiazol, se han identificado como agentes antimicrobianos y antifúngicos efectivos. Por ejemplo, la sulfathiazol, un derivado de tiazol, es conocido por sus propiedades como fármaco antimicrobiano . Amicarthiazol podría utilizarse potencialmente para desarrollar nuevos antibióticos y antifúngicos que aborden la creciente preocupación por la resistencia a los antibióticos.

Propiedades Antivirales

Los derivados de amicarthiazol también se han explorado por sus propiedades antivirales. Los estudios han demostrado que ciertos derivados del 2-aminotiazol pueden inhibir la actividad viral en las células, lo que los convierte en posibles candidatos para el desarrollo de fármacos antivirales .

Efectos Neuroprotectores

El anillo de tiazol, que está presente en amicarthiazol, se ha asociado con propiedades neuroprotectoras. Juega un papel en la síntesis de neurotransmisores como la acetilcolina, que es crucial para el funcionamiento normal del sistema nervioso . Esto abre posibilidades para amicarthiazol en el tratamiento de enfermedades neurodegenerativas o la protección de la salud neuronal.

Usos Antiinflamatorios y Analgésicos

Amicarthiazol tiene aplicaciones potenciales para reducir la inflamación y el dolor. Los derivados de tiazol se han documentado como poseedores de actividades antiinflamatorias y analgésicas, lo que podría ser beneficioso en el tratamiento de enfermedades inflamatorias crónicas y el manejo del dolor .

Efectos Antioxidantes

Las investigaciones han demostrado la actividad antioxidante de los derivados de aminotiazol. Estos compuestos, incluido amicarthiazol, pueden inhibir la formación de radicales, lo que sugiere su uso en la prevención de daños relacionados con el estrés oxidativo en los sistemas biológicos .

Mecanismo De Acción

Mode of Action

It is known that thiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives can interact with multiple biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Safety and Hazards

Direcciones Futuras

The future directions for the study of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide and its derivatives could involve further investigation of their potential as anticancer therapeutics . The development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of histone deacetylase (HDAC) and the breakpoint cluster region-Abelson (Bcr-Abl) kinase . These interactions are crucial as HDAC inhibitors are known to regulate gene expression by altering chromatin structure, while Bcr-Abl inhibitors are used in the treatment of certain types of leukemia. The dual inhibition of HDAC and Bcr-Abl by 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide on various cell types and cellular processes have been extensively studied. This compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of HDAC leads to changes in gene expression patterns, while the inhibition of Bcr-Abl kinase disrupts cell signaling pathways essential for cancer cell survival and proliferation.

Molecular Mechanism

At the molecular level, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of HDAC and Bcr-Abl kinase, leading to enzyme inhibition . This binding interaction is facilitated by the thiazole ring structure, which allows for effective interaction with the enzyme’s active site. The inhibition of HDAC results in increased acetylation of histones, thereby promoting gene expression, while the inhibition of Bcr-Abl kinase prevents the activation of downstream signaling pathways critical for cancer cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide can lead to sustained inhibition of target enzymes and prolonged antiproliferative effects on cancer cells. The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes. This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins. These properties are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in its activity and function . The compound is predominantly localized in the nucleus, where it interacts with chromatin and exerts its effects on gene expression. Additionally, post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Understanding the subcellular distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACOMUHPQMDEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21452-14-2 | |

| Record name | Amicarthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21452-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21452-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

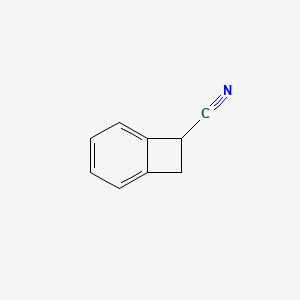

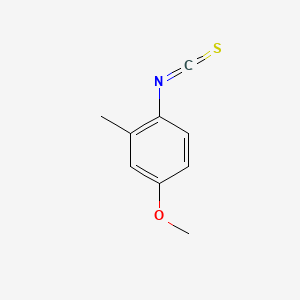

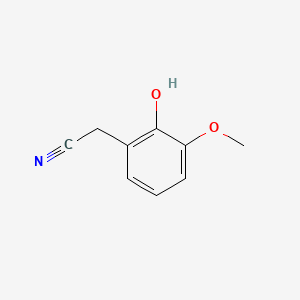

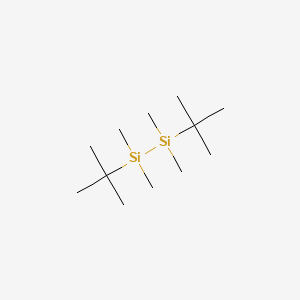

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.